6-Bromo-2-ethylaminopyridine, HCl

Description

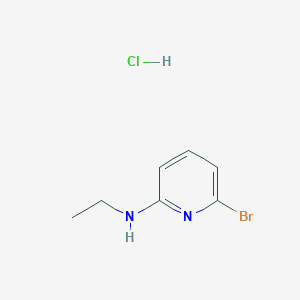

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-bromo-N-ethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-2-9-7-5-3-4-6(8)10-7;/h3-5H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFUHCVLOERIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674776 | |

| Record name | 6-Bromo-N-ethylpyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724770-74-5 | |

| Record name | 6-Bromo-N-ethylpyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 6 Bromo 2 Ethylaminopyridine, Hcl

Elucidation of Synthetic Routes to the 2,6-Disubstituted Pyridine (B92270) Core

The foundational strategies for constructing the 6-bromo-2-ethylaminopyridine scaffold primarily revolve around the manipulation of readily available pyridine precursors. The reactivity of the pyridine ring, particularly when substituted with halogens, allows for a variety of synthetic transformations.

A principal and direct method for the synthesis of 6-Bromo-2-ethylaminopyridine involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dibromopyridine (B144722) with ethylamine (B1201723). georgiasouthern.edu This reaction capitalizes on the electron-deficient nature of the pyridine ring, which is further enhanced by the two bromine atoms, making the 2- and 6-positions susceptible to nucleophilic attack.

The reaction is typically performed under pressure and at elevated temperatures to facilitate the substitution. georgiasouthern.edugeorgiasouthern.edu Researchers have adapted procedures initially designed for microwave reactors to pressure tube methods, demonstrating the robustness of this synthetic approach. georgiasouthern.edu A study successfully synthesized 2-Bromo-6-ethylaminopyridine (Am2) by reacting 2,6-dibromopyridine with ethylamine, achieving a 52.4% yield after purification by sublimation. georgiasouthern.edu

Controlling the regioselectivity to favor monosubstitution over disubstitution is a key challenge. Using an excess of the amine nucleophile can surprisingly improve the yield of the desired mono-aminated product. clockss.org This is attributed to the addition of the first electron-donating amino group sufficiently reducing the reactivity of the pyridine ring towards a second SNAr substitution, thus preventing the formation of the bis-aminated by-product. clockss.org

Copper-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for the selective amination of 2,6-dibromopyridine. researchgate.netresearchgate.net A protocol using copper(I) iodide (CuI) as the catalyst and a specific ligand in DMSO at 90 °C has been developed to afford various 6-substituted 2-bromopyridine (B144113) compounds in moderate to good yields. researchgate.net The choice of ligand is critical in controlling the selectivity of the reaction. researchgate.net

| Method | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pressure Tube | 2,6-Dibromopyridine, Ethylamine, High Temperature & Pressure | 2-Bromo-6-ethylaminopyridine | 52.4% | georgiasouthern.edu |

| Copper-Catalyzed | 2,6-Dibromopyridine, Various Amines, CuI (20 mol-%), Ligand, K₂CO₃, DMSO, 90°C, 24h | 6-Substituted 2-bromopyridines | Moderate to Good | researchgate.netresearchgate.net |

While direct amination is effective, the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can offer strategic advantages in more complex syntheses. The Boc group is widely used to temporarily block the reactivity of an amine, allowing other chemical transformations to be carried out on the molecule without affecting the protected amine.

In the context of synthesizing substituted aminopyridines, an N-Boc protected amine can be used as the nucleophile. For instance, N-Boc protected ethylamine could be reacted with 2,6-dibromopyridine. The resulting N-Boc protected 6-bromo-2-ethylaminopyridine can then be deprotected under acidic conditions to yield the desired product. This strategy is particularly useful when the final molecule is intended for further reactions where a free amino group would be problematic. The removal of the Boc group is typically clean and efficient.

Achieving regioselectivity in the synthesis of unsymmetrical 2,6-disubstituted pyridines is a significant synthetic challenge. researchgate.net The direct amination of 2,6-dibromopyridine often requires careful control of reaction conditions to prevent the formation of the disubstituted product. clockss.org

One effective strategy to ensure regioselectivity is a copper-catalyzed C-N bond-forming reaction. This method has been shown to provide excellent control over the selective monosubstitution of 2,6-dibromopyridine with a variety of amines. researchgate.netresearchgate.net The protocol's success lies in the catalyst system, which favors the formation of the mono-aminated product. researchgate.net This approach is valuable as it provides a reliable route to 6-substituted 2-bromopyridines, which are otherwise difficult to synthesize. researchgate.net

Another approach involves a multi-step synthesis. For example, starting with 2-amino-6-bromopyridine (B113427), which is commercially available, one could perform a subsequent reaction to introduce the ethyl group onto the amino group. sigmaaldrich.com However, this can lead to over-alkylation. nih.gov A more controlled method would be to first perform a different reaction at the 6-position of a suitable pyridine precursor, and then introduce the ethylamino group at the 2-position.

Development and Optimization of Modern Synthetic Protocols

To address the limitations of classical synthetic methods, such as harsh reaction conditions and long reaction times, modern synthetic protocols are continuously being developed. These include microwave-assisted synthesis and the exploration of metal-free catalytic systems.

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. This technology has been successfully applied to the synthesis of aminopyridine derivatives, offering significant advantages over conventional heating methods. clockss.org

In a comparative study, the reaction of 3,5-dibromopyridine (B18299) with pyrrolidine (B122466) under microwave irradiation at 180 °C for 30 minutes yielded the desired 5-bromo-3-(pyrrolidin-1-yl)pyridine in 55% yield. clockss.org In contrast, the same reaction under conventional heating produced only a 4% yield. clockss.org This highlights the dramatic increase in efficiency offered by microwave heating.

Microwave-assisted synthesis has been used for a variety of reactions leading to substituted pyridines, including multi-component reactions and the synthesis of fused heterocyclic systems. mdpi.comnih.gov The rapid heating and ability to reach high temperatures quickly can lead to shorter reaction times, higher yields, and often cleaner reaction profiles. davidpublisher.com

| Heating Method | Reaction Time | Yield |

|---|---|---|

| Conventional | 30 min | 4% |

| Microwave | 30 min | 55% |

While metal-catalyzed reactions are highly effective, the development of metal-free synthetic methods is a growing area of interest due to concerns about the cost, toxicity, and environmental impact of heavy metals. Several metal-free approaches for the synthesis of aminopyridines have been reported.

One such method involves the reaction of 2-fluoropyridine (B1216828) derivatives with acetamidine (B91507) hydrochloride in water. rsc.org This transition-metal-free method proceeds via nucleophilic substitution and hydrolysis to produce 2-aminopyridine (B139424) derivatives in high yields. rsc.org The use of inexpensive and safer reagents, along with water as a solvent, makes this an environmentally benign approach. rsc.org

Another strategy utilizes a cyclic dihydrothiazolopyridinium salt, prepared from 2-mercaptopyridine, as a precursor for 2-aminopyridines. nih.gov This salt reacts with primary or secondary amines under mild, catalyst-free conditions to yield the desired products. nih.gov Although this method may require an excess of the amine, it avoids the use of metal catalysts. nih.gov

Furthermore, metal-free N-alkylation of 2-aminopyridines has been achieved using diketones in the presence of BF₃·OEt₂ as a catalyst. acs.org This reaction proceeds smoothly under aerobic conditions to give N-alkylated products in good yields. acs.org

Process Intensification and Yield Optimization for Academic Scale Production

The synthesis of 6-Bromo-2-ethylaminopyridine, HCl on an academic scale typically involves the nucleophilic aromatic substitution of 2,6-dibromopyridine with ethylamine. Process intensification and yield optimization for this procedure focus on maximizing the efficiency of this transformation while ensuring high purity of the final product. Research into the synthesis of related 2-aminopyridines provides a framework for optimizing this process. nih.gov

Key parameters for optimization include reaction temperature, solvent, and the choice of base. The reaction is often heated to drive the substitution, but excessive temperatures can lead to side products. The solvent must be chosen to ensure solubility of the reactants while being compatible with the reaction conditions. Bases, such as potassium carbonate or sodium tert-butoxide, are essential for catalyst turnover in related coupling reactions and can influence the reaction rate and yield. researchgate.net

Purification is a critical step for yield optimization. Following the reaction, a typical academic-scale workup involves an aqueous extraction to remove excess amine and salts, followed by purification of the crude product. Column chromatography is a common method for separating the desired monosubstituted product from unreacted 2,6-dibromopyridine and the disubstituted byproduct, 2,6-bis(ethylamino)pyridine. Crystallization of the hydrochloride salt is the final step to yield the pure, solid product. Optimizing the solvent system for both chromatography and crystallization is crucial for minimizing product loss and achieving high purity.

Flow chemistry presents a modern approach to process intensification. Although specific studies on this compound are not prevalent, the principles of flow chemistry—such as improved heat and mass transfer, precise control over reaction time, and enhanced safety—are applicable. A continuous flow setup could potentially increase the yield and throughput compared to traditional batch processing.

Derivatization Strategies of this compound

This compound is a valuable synthetic intermediate due to its two distinct functional handles: the bromine substituent on the pyridine ring and the secondary ethylamino group. These sites allow for selective chemical modifications, enabling the synthesis of a diverse library of complex pyridine derivatives.

Functionalization of the Bromine Substituent via Cross-Coupling Reactions

The bromine atom at the 6-position is readily functionalized using palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The reactivity of the C-Br bond allows for its substitution with a wide variety of molecular fragments.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (boronic acid or ester). researchgate.netlibretexts.org Using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄, various aryl, heteroaryl, or alkyl groups can be introduced at the 6-position. nih.govnih.govmdpi.com This method is valued for its tolerance of numerous functional groups. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, replacing the bromine atom with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is crucial for synthesizing more complex di-amino pyridine structures. The choice of phosphine (B1218219) ligand (e.g., BINAP, XPhos) is critical for the reaction's success and can be tailored to the specific amine coupling partner. researchgate.netwikipedia.orgnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the bromo-substituent with a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst. This method provides a direct route to 6-alkynyl-2-ethylaminopyridines.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. It allows for the introduction of vinyl groups, which can be further functionalized.

Table 1: Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 6-Aryl/Alkyl-2-ethylaminopyridine |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(OAc)₂ / Phosphine Ligand / Base | N⁶-Substituted-2-ethylaminopyridine-6-amine |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst / Cu(I) Co-catalyst | 6-Alkynyl-2-ethylaminopyridine |

| Heck Coupling | Alkene | Pd Catalyst / Base | 6-Alkenyl-2-ethylaminopyridine |

Chemical Modifications at the Ethylamino Moiety

The secondary amine of the ethylamino group offers another site for chemical diversification. These reactions typically leave the bromine atom intact, allowing for sequential functionalization of the molecule.

Acylation: The ethylamino group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base. For instance, reacting 6-Bromo-2-ethylaminopyridine with acetic anhydride (B1165640) would yield N-(6-bromopyridin-2-yl)-N-ethylacetamide. nih.gov This transformation converts the amine into a less basic and more sterically hindered amide functional group.

Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides to produce a tertiary amine. For example, reaction with methyl iodide would yield 6-bromo-N-ethyl-N-methylpyridin-2-amine. Enantioselective alkylation methods have also been developed for related 2-alkylpyridines, utilizing chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base will form a sulfonamide. This modification can alter the electronic properties and biological activity of the parent molecule.

Table 2: Modifications at the Ethylamino Moiety

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl Chloride or Anhydride | Amide |

| Alkylation | Alkyl Halide | Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of 6-Bromo-2-ethylaminopyridine, the spectrum reveals distinct signals for each unique proton in the molecule. The ethyl group protons appear as a characteristic quartet and triplet pattern due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons are adjacent to a methyl (-CH₃) group, splitting their signal into a quartet. Conversely, the methyl protons are adjacent to the methylene group, resulting in a triplet.

The pyridine (B92270) ring protons exhibit signals in the aromatic region of the spectrum. Due to the substitution pattern, three distinct aromatic proton signals are expected. Their chemical shifts and coupling patterns (doublets and a triplet of doublets) are dictated by their positions relative to the nitrogen atom and the bromo and ethylamino substituents. The amine proton (N-H) may appear as a broad signal, and its chemical shift can be variable depending on the solvent and concentration. In the hydrochloride salt form, this proton, along with the pyridinium (B92312) proton, may be exchangeable with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Bromo-2-ethylaminopyridine Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3 | 6.2 - 6.5 | Doublet (d) | ~8.0 |

| Pyridine H-4 | 7.2 - 7.5 | Triplet (t) or dd | ~8.0 |

| Pyridine H-5 | 6.5 - 6.8 | Doublet (d) | ~8.0 |

| -NH- | Variable | Broad Singlet (br s) | N/A |

| -CH₂- (Ethyl) | 3.3 - 3.6 | Quartet (q) | ~7.2 |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet (t) | ~7.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 6-Bromo-2-ethylaminopyridine gives rise to a distinct signal. The spectrum will show five signals for the pyridine ring carbons and two signals for the ethyl group carbons. The carbon atom attached to the bromine (C-6) will appear at a specific chemical shift, influenced by the halogen's electronegativity and heavy atom effect. The C-2 carbon, bonded to the ethylamino group, will be shifted significantly downfield. The chemical shifts of the other pyridine carbons (C-3, C-4, C-5) and the ethyl carbons (-CH₂- and -CH₃) provide further structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-2-ethylaminopyridine Predicted data based on analogous structures such as 2-bromopyridine (B144113) and N-alkylanilines. rsc.orgmdpi.comdocbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 162 |

| C-3 (Pyridine) | 105 - 110 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 112 - 117 |

| C-6 (Pyridine) | 140 - 145 |

| -CH₂- (Ethyl) | 38 - 42 |

| -CH₃ (Ethyl) | 13 - 16 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment

For an unequivocal assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a correlation between the -CH₂- and -CH₃ protons of the ethyl group and correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for H-3, H-4, H-5, -CH₂-, and -CH₃ to their corresponding carbon signals (C-3, C-4, C-5, -CH₂-, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). For instance, it could show a correlation from the -CH₂- protons to the C-2 of the pyridine ring, confirming the attachment point of the ethylamino group. It would also show correlations between the pyridine protons and adjacent or geminal carbons, solidifying the assignment of the ring structure.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular formula for the hydrochloride salt is C₇H₁₀BrClN₂, with a corresponding molecular weight of approximately 237.52 g/mol . guidechem.comcalpaclab.com The free base, C₇H₉BrN₂, has a molecular weight of about 201.06 g/mol . chemicalbook.com

In a mass spectrum, 6-Bromo-2-ethylaminopyridine would exhibit a characteristic isotopic pattern for its molecular ion peak (M⁺) due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive signature for a monobrominated compound.

Common fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the C-Br bond, or fragmentation of the pyridine ring, providing further structural verification.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-2-ethylaminopyridine, HCl would display characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for this compound Data based on typical absorption ranges for the specified functional groups. rsc.orgchemicalbook.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amine/Ammonium) | Stretch | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=N, C=C (Pyridine Ring) | Stretch | 1550 - 1620 |

| N-H | Bend | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 650 |

The presence of a broad band in the 3200-3400 cm⁻¹ region would indicate N-H stretching, characteristic of the secondary amine, which would be protonated in the HCl salt form. Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The stretching vibrations of the C=C and C=N bonds within the pyridine ring are typically observed in the 1550-1620 cm⁻¹ region. Finally, a strong absorption in the lower frequency region (500-650 cm⁻¹) would correspond to the C-Br stretching vibration.

(Potential) X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound itself may not be publicly available, analysis of related structures provides significant insight. Studies on other brominated aminopyridine derivatives have been conducted, revealing detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. rsc.orgresearchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a sample. This analytical method is fundamental for validating the empirical formula of a synthesized compound, such as this compound. The process involves the combustion of a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original compound. The percentage of other elements, like bromine (Br) and chlorine (Cl), can be determined by other specific analytical methods.

The molecular formula for this compound has been established as C_7H_{10}BrClN_2. chemicalbook.comguidechem.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages for each element provides strong evidence for the structural integrity and purity of the synthesized compound.

While specific research findings detailing the experimental elemental analysis of this compound are not widely available in the public domain, the theoretical values derived from its molecular formula are presented below. In a typical research setting, these values would be compared against the results from an elemental analyzer.

Theoretical Elemental Composition of this compound

The theoretical percentages of each element are calculated from the molecular formula (C_7H_{10}BrClN_2) and the atomic masses of the constituent atoms. The total molecular weight of the compound is 237.52 g/mol . guidechem.com

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 35.40 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.25 |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.64 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.92 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.79 |

| Total | 237.54 | 100.00 |

Note: Slight variations in total molecular weight and percentage totals may occur due to rounding of atomic masses.

Comparison of Theoretical and Hypothetical Experimental Data

To illustrate the process of empirical formula validation, the following table presents a hypothetical comparison between the theoretical elemental composition and a set of plausible experimental results that would be considered acceptable for confirming the compound's identity and purity. A typical acceptance criterion in pharmaceutical and chemical research is a deviation of less than ±0.4% for each element.

| Element | Theoretical % | Hypothetical Experimental % | Deviation % |

| Carbon | 35.40 | 35.52 | +0.12 |

| Hydrogen | 4.25 | 4.19 | -0.06 |

| Nitrogen | 11.79 | 11.71 | -0.08 |

Mechanistic Insights into the Chemical Reactivity of 6 Bromo 2 Ethylaminopyridine, Hcl

Reactivity Profiles of the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a versatile handle for synthetic transformations. Its reactivity is influenced by the electronic properties of the pyridine ring, making it susceptible to transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution under specific conditions, and reductive cleavage.

Transition-Metal-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira)

The bromine atom of 6-Bromo-2-ethylaminopyridine is readily displaced through palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures by forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction, for instance, pairs the bromopyridine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov While direct studies on 6-Bromo-2-ethylaminopyridine may be limited, research on analogous structures like 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates efficient coupling with various arylboronic acids. nih.gov The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The presence of the amino group at the 2-position can influence the reaction's efficiency. nih.govnih.gov

Table 1: Examples of Suzuki Reactions on Substituted Bromopyridines

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Methyl-5-phenylpyridin-3-amine | 85 | nih.gov |

| 2-Bromopyridine (B144113) | 4-Methoxyphenylboronic acid | Pd(OAc)₂, no ligand | 2-(4-Methoxyphenyl)pyridine | 95 | researchgate.net |

| ortho-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Benzylaniline | 94 | nih.gov |

The Sonogashira coupling provides a powerful method for the synthesis of alkynylpyridines by reacting the bromopyridine with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org Studies on similar substrates, such as 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-pyridinecarbonitrile, have shown that this transformation proceeds with high efficiency, tolerating a wide range of functional groups on the alkyne partner. scirp.orgsoton.ac.ukscirp.org The reaction mechanism involves a palladium catalytic cycle for the aryl halide and a copper cycle for the alkyne, culminating in the formation of the C(sp²)-C(sp) bond. organic-chemistry.org

Table 2: Examples of Sonogashira Couplings on Substituted Bromopyridines

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.orgscirp.org |

| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd[PPh₃]₄, CuI | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Low (25) | soton.ac.uk |

| 2-Amino-3-bromo-5-methylpyridine | Cyclohexylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | 3-(Cyclohexylethynyl)-5-methylpyridin-2-amine | 93 | scirp.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a viable pathway for replacing the bromine atom, although its efficiency is highly dependent on the ring's electronic properties. libretexts.org In general, SNAr reactions are favored on electron-deficient aromatic systems. pressbooks.pub The pyridine nitrogen atom inherently makes the ring more electron-deficient compared to benzene (B151609), facilitating nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. pearson.comyoutube.compearson.comyoutube.com

Reductive Transformations and Hydrogenolysis Studies

The carbon-bromine bond in 6-Bromo-2-ethylaminopyridine can be cleaved through reductive processes, a reaction known as hydrogenolysis. wikipedia.orglibretexts.org This transformation effectively replaces the bromine atom with a hydrogen atom. Catalytic hydrogenation is a common method for achieving this, typically employing a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. organic-chemistry.orgresearchgate.net

This reductive dehalogenation is often highly selective. organic-chemistry.org The C-Br bond can be reduced in the presence of other reducible functional groups, and bromides are generally reduced more readily than chlorides. organic-chemistry.orgresearchgate.net The reaction proceeds by the oxidative addition of the C-Br bond to the palladium surface, followed by reaction with hydrogen and reductive elimination of the dehalogenated product. This method provides a route to synthesize 2-ethylaminopyridine from its 6-bromo derivative.

Chemical Behavior of the Ethylamino Group

The ethylamino group at the 2-position is a key site of reactivity, primarily due to the nucleophilic nature of the nitrogen atom. This allows for a range of transformations including alkylation, acylation, and participation in ring-forming reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. pearson.com Alternatively, N-alkylation can be achieved with alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses a transition metal catalyst (e.g., cobalt or iridium) to temporarily oxidize the alcohol to an aldehyde. rsc.org The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the captured hydrogen to yield the N-alkylated product. Research on 2-aminopyridine (B139424) has shown that alkylation occurs selectively at the exocyclic amino group without affecting the pyridine ring nitrogen. researchgate.net

N-Acylation is the reaction of the ethylamino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. soton.ac.uknih.gov This is a highly common and efficient reaction. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amide bond is a prevalent feature in many biologically active molecules. nih.govnih.gov The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide product.

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The 2-ethylaminopyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, where the amino group participates in a cyclocondensation reaction. A prominent example is the synthesis of imidazo[1,2-a]pyridines.

In this type of reaction, the 2-aminopyridine core reacts with a bifunctional electrophile, such as an α-haloketone. The reaction typically proceeds in two steps: first, the nucleophilic exocyclic nitrogen attacks the alkyl halide, forming an N-alkylated intermediate. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the ketone carbonyl, and subsequent dehydration leads to the aromatic fused imidazo[1,2-a]pyridine (B132010) ring system. Multicomponent reactions involving a 2-aminopyridine, an aldehyde, and an alkyne can also be used to construct these fused systems in a single pot, often catalyzed by metals like copper or indium. rsc.org These reactions showcase the utility of the 2-amino group as an integral part in building molecular complexity. researchgate.net

Investigation of the Pyridine Nitrogen's Role in Reactivity

The reactivity of 6-bromo-2-ethylaminopyridine, particularly in its hydrochloride salt form, is significantly influenced by the electronic properties of the pyridine nitrogen atom. Its lone pair of electrons and its position within the heterocyclic ring dictate the molecule's behavior in various chemical environments.

In the hydrochloride salt of 6-bromo-2-ethylaminopyridine, the proton (H+) from hydrogen chloride (HCl) will preferentially protonate the endocyclic pyridine nitrogen over the exocyclic ethylamino nitrogen. This is a well-established characteristic of aminopyridines, where the lone pair of the pyridine nitrogen is more basic and accessible for protonation. nih.govchemicalforums.com The aromaticity of the pyridine ring is maintained upon protonation of the ring nitrogen, as its lone pair is orthogonal to the π-system. chemicalforums.com

The equilibrium can be represented as follows:

C₇H₉BrN₂·HCl ⇌ C₇H₁₀BrN₂⁺ + Cl⁻

In an aqueous solution, the protonated form will exist in equilibrium with its free base. The position of this equilibrium is dependent on the pH of the solution.

Table 1: pKa Values of Related Pyridine Derivatives

| Compound | pKa | Reference(s) |

| 2-Aminopyridine | 6.86 | quora.comnih.gov |

| 4-Aminopyridine (B3432731) | 9.17 | quora.com |

| 2-Methylpyridine | 5.96 | charite.denih.gov |

| Pyridine | 5.5 | quora.com |

This table is provided for comparative purposes to estimate the pKa of 6-Bromo-2-ethylaminopyridine, HCl.

The pyridine nitrogen in 6-bromo-2-ethylaminopyridine plays a crucial role in both electrophilic and nucleophilic interactions.

Nucleophilic Character: The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center. It can react with various electrophiles. For instance, in its free base form, the pyridine nitrogen can participate in reactions such as alkylation or acylation. However, in the hydrochloride salt, this nucleophilicity is masked by protonation.

Electrophilic Character: The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The bromine atom at the 6-position further enhances the electrophilicity of the ring, making it a target for nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se Studies on halopyridines have shown that the reactivity towards nucleophiles can be influenced by the nature of the halogen and the nucleophile itself. sci-hub.se The 2- and 6-positions of the pyridine ring are particularly activated towards nucleophilic substitution.

Conversely, electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the presence of the activating ethylamino group at the 2-position can direct electrophiles to specific positions on the ring, primarily the 3- and 5-positions. acs.orgrsc.org

Reaction Mechanism Studies and Kinetic Analysis

Detailed reaction mechanism studies and kinetic analysis specifically for this compound are not extensively reported in the available scientific literature. However, insights can be drawn from studies on analogous systems.

For nucleophilic aromatic substitution reactions involving halopyridines, the mechanism typically proceeds through a Meisenheimer-like intermediate. sci-hub.se The rate of these reactions can be influenced by factors such as the nature of the leaving group (in this case, bromide), the strength of the nucleophile, and the solvent used. sci-hub.se For instance, the relative reactivity of 2-halopyridines towards sulfur nucleophiles has been observed to decrease in the order I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is a key factor in the rate-determining step for these nucleophiles. sci-hub.se

Kinetic studies on the bromination of 5-substituted 2-aminopyridines have shown that these reactions proceed on the free base and the rates can be correlated using the Hammett equation. rsc.org This indicates that the electronic effects of substituents play a predictable role in the reaction kinetics. Similarly, acid-catalyzed hydrogen exchange studies on 2-aminopyridine derivatives have provided insights into the rates of electrophilic substitution. rsc.org

A comprehensive kinetic analysis of reactions involving this compound would require experimental studies to determine reaction orders, rate constants, and activation parameters. Such studies would provide a quantitative understanding of its reactivity profile.

Exploration of 6 Bromo 2 Ethylaminopyridine As a Ligand in Coordination Chemistry

Principles of Ligand Design Incorporating 6-Bromo-2-ethylaminopyridine Scaffold

The design of effective ligands is a cornerstone of modern catalysis and materials science. The 6-Bromo-2-ethylaminopyridine scaffold incorporates several key features that make it an attractive candidate for coordination chemistry. As a derivative of 2-aminopyridine (B139424), it possesses two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the exocyclic sp³-hybridized nitrogen of the ethylamino group. This arrangement allows it to act as a bidentate 'N,N' chelating ligand, forming a stable five-membered ring with a coordinated metal ion.

The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the ligand's properties. nih.gov The ethyl group on the amino nitrogen provides a degree of steric bulk around the metal center, which can influence the coordination geometry, prevent unwanted side reactions, and modulate the stability of the resulting complex. The bromine atom at the 6-position serves two primary purposes. Electronically, as a halogen, it is an electron-withdrawing group, which can influence the electron density on the pyridine ring and, consequently, the donor strength of the pyridyl nitrogen. Structurally, the C-Br bond provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, multidentate, or dendritic ligand architectures. nih.gov This versatility is crucial for applications where ligands are used to construct sophisticated molecular structures or to tune catalytic selectivity. alfa-chemistry.com

Synthesis and Physicochemical Characterization of Metal Complexes

The utility of a ligand is predicated on its successful synthesis and the characterization of its metal complexes. Research into aminopyridine ligands has established straightforward synthetic routes and detailed characterization protocols.

The synthesis of 6-Bromo-2-ethylaminopyridine itself is achieved through nucleophilic aromatic substitution. One established method involves reacting 2,6-Dibromopyridine (B144722) with ethylamine (B1201723). nih.gov This reaction is often performed under elevated temperature and pressure in a pressure tube to drive the monosubstitution forward and achieve a reasonable yield. nih.gov The resulting 2-Bromo-6-ethylaminopyridine can then be isolated and purified using standard techniques like sublimation. The hydrochloride salt (HCl) form is often prepared for improved stability and handling of the amine compound.

The formation of transition metal complexes typically involves reacting the isolated ligand with a suitable metal salt (e.g., chlorides, acetates, or perchlorates of transition metals like iron, copper, or palladium) in an appropriate solvent. The ligand, often used as the free base after deprotonation of the HCl salt, coordinates to the metal center to form the desired complex.

Table 1: Synthesis of 2-Bromo-6-ethylaminopyridine

| Reactants | Reaction Conditions | Product | Characterization | Reported Yield |

| 2,6-Dibromopyridine, Ethylamine | High pressure and temperature (pressure tube method) | 2-Bromo-6-ethylaminopyridine | ¹H and ¹³C NMR, Thin-Layer Chromatography (TLC) | 54.1% (for the analogous 2-Bromo-6-methylaminopyridine) nih.gov |

Once synthesized, the precise structure of the metal complexes must be determined. The primary coordination mode for 6-Bromo-2-ethylaminopyridine is as a bidentate, N,N'-chelating ligand, binding to a single metal center through both the pyridyl and the ethylamino nitrogen atoms. This coordination is confirmed through various analytical techniques.

Catalytic Applications of Metal-6-Bromo-2-ethylaminopyridine Complexes

The tailored electronic and steric properties of metal complexes containing the 6-Bromo-2-ethylaminopyridine ligand make them promising candidates for various catalytic applications, from the construction of molecular-scale electronics to roles in synthetic organic chemistry.

A primary driver for the development of 6-Bromo-2-ethylaminopyridine and its analogues has been their application as supporting ligands for Extended Metal Atom Chains (EMACs). nih.gov EMACs are molecular wires composed of a linear string of directly bonded transition metal atoms, helically wrapped by organic ligands. gychbjb.com These structures are of significant interest for their potential use in nanoelectronics and for studying fundamental aspects of metal-metal bonding and magnetic communication. nih.govgychbjb.com

The organic ligands play a critical role in templating the formation of the metal chain and in stabilizing the entire structure. gychbjb.com However, many EMAC complexes, particularly those involving iron, are inherently unstable. nih.govacs.org Research has focused on designing new ligands to enhance this stability. The 2-Bromo-6-alkylaminopyridine framework was specifically investigated to support and stabilize triiron EMACs, with the goal of creating more robust complexes compared to those formed with previous generations of ligands like silyl (B83357) aminopyridines. nih.gov The bidentate chelation of the ligand helps to secure the metal ions in a linear arrangement, a prerequisite for the formation of these chain-like architectures.

Table 2: Features of Extended Metal Atom Chain (EMAC) Architectures

| Feature | Description | Role of Ligand |

| Structure | Linear chain of directly bonded transition metal atoms (e.g., Fe, Co, Ni). gychbjb.com | Templates the linear arrangement of metal ions and provides stability. nih.govgychbjb.com |

| Coordination | Metal ions are typically surrounded helically by multiple ligands. gychbjb.com | Binds to metal ions through nitrogen donors, creating a stable coordination environment. |

| Properties | Exhibit unique magnetic and electronic properties, such as high-spin ground states. nih.gov | The ligand's electronic and steric properties influence the metal-metal bond distances and overall electronic structure. acs.org |

| Application | Potential as molecular wires in nanoelectronics. gychbjb.com | Ligand design is key to controlling the length and stability of the molecular wire. nih.gov |

While the documented research on 6-Bromo-2-ethylaminopyridine has been heavily focused on its potential in EMACs, the broader class of aminopyridine ligands is widely used in homogeneous catalysis. nih.govalfa-chemistry.com The ability of the N,N' chelate to stabilize various transition metal centers makes it a versatile platform for catalyzing a range of organic transformations.

For example, palladium complexes featuring substituted pyridine ligands are effective pre-catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. gychbjb.comnih.gov Copper(II) complexes with pyridine-diimine ligands, which share a similar coordination motif, have been shown to mimic the activity of oxidase enzymes. tandfonline.com Furthermore, ruthenium and rhodium complexes with aminopyridine-type ligands have demonstrated activity in amination and C-H bond functionalization reactions, respectively. nih.govbeilstein-journals.orgnih.gov The 6-Bromo-2-ethylaminopyridine ligand, by virtue of its fundamental structural features, is therefore a strong candidate for exploration in these diverse catalytic systems. The bromo-substituent, in particular, could be leveraged to immobilize the catalytic complex on a solid support or to tune its activity in reactions like photocatalytic hydroarylation. nih.gov

Table 3: Potential Homogeneous Catalysis Applications for Aminopyridine-Type Ligands

| Catalytic Reaction | Typical Metal Center | Role of Aminopyridine Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes the active Pd(0)/Pd(II) species, influences catalyst activity and stability. gychbjb.comnih.gov |

| Oxidation Catalysis | Copper (Cu) | Forms stable complexes that can mimic the active sites of metalloenzymes. tandfonline.com |

| C-H Bond Functionalization | Rhodium (Rh), Palladium (Pd) | Acts as a directing group and stabilizes the high-energy intermediates involved in C-H activation. beilstein-journals.orgnih.gov |

| Diboration of Alkynes | Cobalt (Co) | The steric and electronic properties of the ligand control the selectivity and efficiency of the reaction. acs.org |

| Photocatalysis | Iridium (Ir), Ruthenium (Ru) | Can participate in photoredox cycles or be modified to tune the photophysical properties of the complex. nih.gov |

Influence of Substituents (Bromine, Ethylamino) on Coordination Properties and Catalytic Performance

The coordination behavior and catalytic efficacy of metal complexes derived from 6-bromo-2-ethylaminopyridine are intrinsically linked to the electronic and steric characteristics of its substituents: the electron-withdrawing bromine atom at the 6-position and the electron-donating, sterically influential ethylamino group at the 2-position.

Electronic Effects:

The electronic nature of the substituents on the pyridine ring directly impacts the electron density at the coordinating nitrogen atom, which in turn influences the strength of the metal-ligand bond.

Bromine Substituent: The bromine atom at the 6-position is an electron-withdrawing group due to its inductive effect. This withdrawal of electron density from the pyridine ring decreases the Lewis basicity of the pyridyl nitrogen. mdpi.com Consequently, the Fe(II) → ligand π-backbonding is strengthened, which can increase the ligand field splitting energy. mdpi.com This effect can be crucial in applications like spin-crossover (SCO) complexes, where it can stabilize the low-spin state. mdpi.com In the context of catalysis, a more electron-deficient metal center can exhibit enhanced electrophilicity, which may be beneficial for certain catalytic reactions. manchester.ac.uk

Steric Effects:

The size and spatial arrangement of the substituents play a critical role in determining the coordination geometry around the metal ion and the accessibility of the catalytic site.

Ethylamino Substituent: The ethyl group on the amino substituent introduces steric bulk in the vicinity of the metal's coordination sphere. This steric hindrance can influence the coordination number of the metal, potentially favoring lower coordination numbers. chemrxiv.org Furthermore, the orientation of the ethyl group can create a specific pocket around the metal center, which can be exploited for shape-selective catalysis. The steric congestion can also impact the rate of catalytic reactions; for instance, it might hinder the approach of bulky substrates. manchester.ac.uk

The combination of the ethylamino and bromo groups in the 2 and 6 positions creates a sterically crowded environment around the metal's coordination site. This can have significant implications for the stability of the complex and its catalytic activity, potentially leading to highly selective catalysts due to the well-defined active site.

Impact on Catalytic Performance:

The electronic and steric properties imparted by the bromo and ethylamino substituents have a direct bearing on the catalytic performance of metal complexes incorporating the 6-bromo-2-ethylaminopyridine ligand.

Research on related substituted pyridine ligands has shown that both electronic and steric factors are crucial. For instance, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand can correlate with catalytic efficiency, although steric effects from substituents at the 2 and 6 positions can also play a significant role. nih.gov In the case of iron complexes for ethylene (B1197577) oligomerization, the ligand environment directly influences both the activity and selectivity of the catalyst. researchgate.net

The presence of the bromo substituent could enhance the activity of a catalyst by increasing the electrophilicity of the metal center, while the steric bulk of the ethylamino group could be leveraged to control the selectivity of the reaction. For example, in polymerization reactions, bulky substituents on the ligand are known to be favorable for catalytic activity. nih.gov

Illustrative Data on Substituent Effects:

To contextualize the influence of these substituents, the following table provides a conceptual overview of how electronic and steric parameters of related pyridine ligands can affect catalytic outcomes in representative reactions.

| Ligand Substituent | Electronic Effect | Steric Effect | Potential Impact on Catalysis | Representative Reaction |

| 4-CF3 (electron-withdrawing) | Decreases electron density on metal | Minimal | May increase catalytic activity in reactions favored by electrophilic metal centers. | Ethylene Polymerization princeton.edu |

| 4-NMe2 (electron-donating) | Increases electron density on metal | Minimal | May enhance catalytic activity in reactions requiring electron-rich metal centers. | Ethylene Polymerization princeton.edu |

| 2-Methyl (steric bulk) | Electron-donating | Moderate | Can influence selectivity by creating a defined catalytic pocket. | Olefin Polymerization manchester.ac.uk |

| 2,6-Di-tert-butyl (high steric bulk) | Electron-donating | High | Can lead to lower coordination numbers and high selectivity for less hindered substrates. | Cross-Coupling Reactions nih.gov |

Theoretical and Computational Chemistry Studies on 6 Bromo 2 Ethylaminopyridine, Hcl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of a compound like 6-Bromo-2-ethylaminopyridine, HCl. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the ground-state properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), could be employed to optimize the molecular geometry and predict various electronic properties. nih.gov

Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.govresearchgate.net For instance, a related bromo-imidazo[4,5-b]pyridine derivative was found to have a calculated HOMO-LUMO energy gap of 2.3591 eV, indicating significant reactivity. nih.gov

Furthermore, DFT can be utilized to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters offer a quantitative measure of the molecule's reactivity and are valuable in understanding its behavior in chemical reactions. researchgate.net The fraction of electrons transferred (ΔN) in a potential interaction, for example with a metal surface, can also be calculated using Pearson's theory, providing insights into potential applications like corrosion inhibition. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.66 eV | Describes the ability to act as an electrophile |

Note: The values in this table are hypothetical and based on typical ranges observed for similar pyridine (B92270) derivatives.

Ab Initio Methods for Electronic Structure Analysis

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can provide a more detailed analysis of the electronic structure. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can be used to refine the understanding of the molecule's electronic properties. For a comprehensive study, a comparison between DFT and ab initio results can validate the computational model. In a study of 2,6-bis(bromo-methyl)pyridine, both DFT and ab initio methods were used to calculate optimized bond parameters, showing good agreement with experimental data where available. researchgate.net

Molecular Modeling and Conformational Analysis

The ethylamino group in 6-Bromo-2-ethylaminopyridine introduces conformational flexibility. Molecular modeling techniques are essential to explore the different possible conformations and identify the most stable (lowest energy) conformer. This analysis is crucial as the conformation of the molecule can significantly influence its physical properties and biological activity. Conformational analysis of a related compound, 2-acetylamino-5-bromo-6-methylpyridine, was carried out to understand its stable forms, which is a critical step before further analysis like molecular docking. nih.gov The rotatable bonds, such as the C-N bond of the ethylamino group, would be systematically rotated to map the potential energy surface and identify energy minima.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. Fukui functions and dual descriptor analysis, derived from DFT calculations, can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, in pyridine derivatives, the nitrogen atom is often a center for nucleophilic attack. researchgate.net These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms. The analysis of Mulliken atomic charges can further pinpoint the distribution of electron density across the molecule, highlighting electron-rich and electron-deficient regions. researchgate.net

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Derivation

While specific biological activities of this compound are not detailed, cheminformatics can be used to derive potential structure-activity relationships (SAR). By comparing the structural features and computed properties of this molecule with a database of compounds with known activities, it is possible to predict its potential biological targets. Natural Bond Orbital (NBO) analysis is a powerful tool in this context, as it can reveal details about intramolecular and intermolecular bonding and charge transfer, which are key to understanding the interactions that drive biological activity. nih.gov

Development of Computational Models for Ligand-Receptor Interactions

Should a biological target for 6-Bromo-2-ethylaminopyridine be identified, computational models can be developed to study its interactions with the receptor's binding site. Molecular docking simulations are a primary tool for this purpose. nih.gov These simulations would place the molecule in the binding pocket of a target protein to predict the preferred binding orientation and affinity. Such studies are fundamental in drug discovery and design, helping to rationalize the molecule's activity and guide the design of more potent analogs. For example, molecular docking of a similar pyridine derivative identified it as a potential inhibitor for lung cancer. nih.gov

Biological Activities and Medicinal Chemistry Applications of Derivatives and Analogues

Investigation of Antimicrobial Activity of Related Pyridine-Amine Derivatives

The pyridine (B92270) nucleus is a common feature in many compounds exhibiting antimicrobial properties. nih.govmdpi.com The introduction of an amine group and other substituents can significantly modulate this activity, leading to the development of potent antibacterial and antifungal agents.

Studies on Antibacterial Efficacy

A variety of pyridine-amine derivatives have demonstrated notable antibacterial activity. For instance, studies on N-alkylated pyridine-based organic salts have shown promising results. One such study reported that a specific salt exhibited significant antibacterial activity against S. aureus and E. coli. nih.gov Similarly, isonicotinic acid hydrazide derivatives have been synthesized and found to be highly active antimicrobial agents, with some showing better activity than standard drugs like norfloxacin. nih.gov

The antibacterial potential of pyridine derivatives is often linked to their ability to disrupt bacterial cell walls or interfere with essential cellular processes. mdpi.com For example, certain 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. nih.gov The introduction of different functional groups to the pyridine ring can enhance this activity. For example, dihydropyridine-containing thiazole (B1198619) derivatives have demonstrated better antibacterial potential against several bacteria than the standard antibiotic ampicillin. nih.gov

Interactive Table: Antibacterial Activity of Pyridine-Amine Derivatives

| Compound Type | Target Bacteria | Notable Findings | Reference(s) |

|---|---|---|---|

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Significant antibacterial activity observed. | nih.gov |

| Isonicotinic acid hydrazide derivatives | Gram-positive and Gram-negative bacteria | Some derivatives showed superior activity to norfloxacin. | nih.gov |

| 2-Aminopyridine derivatives | S. aureus, B. subtilis | High activity against Gram-positive bacteria. | nih.gov |

| Dihydropyridine-containing thiazole derivatives | B. subtilis, E. coli, P. aeruginosa, S. aureus | Better antibacterial potential than ampicillin. | nih.gov |

Evaluation of Antifungal Properties

In addition to their antibacterial effects, many pyridine-amine derivatives have been evaluated for their antifungal properties. researchgate.net Isonicotinic acid hydrazide derivatives have shown activity against fungal strains like C. albicans and A. niger, with some compounds being more effective than the standard drug fluconazole. nih.gov Similarly, certain pyridine derivatives have exhibited good antifungal activity against C. albicans, comparable to miconazole. researchgate.net

The antifungal mechanism of these compounds can vary. Some pyridine derivatives are believed to work by disrupting the fungal cell membrane. mdpi.com The structure of the derivative plays a crucial role in its antifungal efficacy. For instance, in a series of pyrimidine (B1678525) derivatives containing an amide moiety, the position of the amine group on the benzene (B151609) ring influenced the antifungal activity. nih.gov

Enzyme Inhibition and Modulation Studies

The structural versatility of pyridine-based compounds makes them attractive candidates for designing enzyme inhibitors and modulators of cellular pathways, which are crucial in various diseases.

Assessment of Kinase Inhibitory Potency (e.g., GSK3, Tyrosine Kinases) of Analogues

Pyridine analogues have been extensively studied as inhibitors of various kinases, which are key regulators of cellular processes. Glycogen synthase kinase-3 (GSK-3) is a significant target, and researchers have developed potent and selective inhibitors based on 6-heteroaryl-pyrazolo[3,4-b]pyridines. nih.gov These compounds show excellent selectivity over other kinases like Cyclin-Dependent Kinase-2 (CDK-2). nih.gov

Imidazopyridine analogs have also emerged as potent GSK-3β inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov The high potency of these compounds is often attributed to their ability to form effective hydrogen bond interactions with the kinase's active site. nih.gov Furthermore, some pyridine derivatives have shown inhibitory activity against tyrosine kinases, which are implicated in cancer. For example, certain fluoro phenoxy pyridine derivatives have displayed high inhibitory potency against both c-Met and VEGFR-2. chemijournal.com

Interactive Table: Kinase Inhibitory Activity of Pyridine Analogues

| Compound Class | Target Kinase | Key Findings | Reference(s) |

|---|---|---|---|

| 6-heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent and selective inhibitors. | nih.gov |

| Imidazopyridine analogs | GSK-3β | High potency with nanomolar IC50 values. | nih.gov |

| Fluoro phenoxy pyridine derivatives | c-Met, VEGFR-2 | High dual inhibitory potency. | chemijournal.com |

Modulatory Effects on Inflammatory Pathways (based on related heterocyclic systems)

Heterocyclic compounds, including those with a pyridine core, are known to modulate inflammatory pathways. nih.gov Inflammation is a complex biological response, and its dysregulation is associated with numerous diseases. nih.govmdpi.com Some heterocyclic compounds can inhibit the production of pro-inflammatory mediators. For example, certain triterpene acids have been shown to exhibit anti-inflammatory activities by attenuating the expression of CysLTR1, a receptor involved in inflammatory processes. researchgate.net

The anti-inflammatory effects of these compounds are often linked to their ability to interfere with key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes. mdpi.com

Anticancer Potential of Pyridine and Related Heterocyclic Analogues

Pyridine and its derivatives are a cornerstone in the development of anticancer drugs. arabjchem.orgirjet.net The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets like DNA, contributing to their antitumor activity. irjet.net Numerous pyridine-based drugs have received FDA approval for cancer treatment. nih.govarabjchem.org

Researchers have synthesized and evaluated a vast array of pyridine derivatives for their anticancer properties. For instance, pyridine-chalcone analogues have been identified as potent anti-tubulin compounds that inhibit microtubule polymerization. arabjchem.org Pyridine-coumarin fusion complexes have shown significant growth-repressive effects on various cancer cell lines, inducing cell cycle arrest and apoptosis. irjet.net

Furthermore, pyridine derivatives have been designed to target specific molecular pathways involved in cancer. Pyridine thiazolidinones have been developed as inhibitors of human carbonic anhydrase IX, an enzyme associated with tumors. chemijournal.com Dimeric imidazo[1,2-a]pyridine (B132010) scaffolds have also shown potential as leads for novel anticancer agents. researchgate.net The anticancer activity of these compounds is often evaluated through in vitro studies on various cancer cell lines and can be further investigated through in vivo models. arabjchem.orgirjet.netresearchgate.net

Interactive Table: Anticancer Activity of Pyridine Analogues

| Compound Type | Proposed Mechanism/Target | Cancer Cell Lines | Reference(s) |

|---|---|---|---|

| Pyridine-chalcone analogues | Anti-tubulin, inhibit microtubule polymerization | Various malignant cell lines | arabjchem.org |

| Pyridine-coumarin fusion complexes | Induce cell cycle arrest and apoptosis | HepG2, HCT-116, A549, MCF-7 | irjet.net |

| Fluoro phenoxy pyridine derivatives | Dual c-Met/VEGFR-2 targeting | --- | chemijournal.com |

| Pyridine thiazolidinones | Human carbonic anhydrase IX inhibition | HEK-293, MCF-7, HepG2 | chemijournal.com |

| Pyridine urea (B33335) derivatives | Anti-proliferative, VEGFR-2 inhibition | MCF-7 and other NCI cancer cell lines | nih.gov |

In Vitro Cytotoxicity Studies against Cancer Cell Lines

The evaluation of aminopyridine derivatives has revealed promising candidates with significant antiproliferative activity against various cancer cell lines.

A series of imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antiproliferative effects. Among them, a bromo-substituted derivative (Compound 7) showed selective but moderate activity against the respiratory syncytial virus (RSV). mdpi.com More pronounced cytotoxic activity was observed for other derivatives in this series, such as Compound 10 and Compound 14, which displayed strong and selective activity against colon carcinoma cell lines, with IC50 values of 0.4 and 0.7 μM, respectively. mdpi.com

In another study, newly synthesized 6-bromo quinazoline (B50416) derivatives were tested for their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov Compound 8a, which features an aliphatic linker attached to a thiol group, was identified as the most potent, with IC50 values of 15.85 ± 3.32 µM against MCF-7 and 17.85 ± 0.92 µM against SW480 cell lines. nih.gov This compound demonstrated greater potency than the standard drugs Cisplatin and Erlotinib against the MCF-7 cell line. nih.gov The study also highlighted the selectivity of compound 8a, as its IC50 value against the normal cell line (MRC-5) was significantly higher at 84.20 ± 1.72 µM. nih.gov

Imidazopyridine derivatives have also been investigated for their cytotoxic effects. nih.gov Compound 18 from this series showed the highest cytotoxicity against the MCF-7 cell line with an IC50 of 14.81 ± 0.20 µM. nih.gov Another compound, 12, was most effective against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM. nih.gov However, some of these promising compounds also exhibited cytotoxicity against normal cell lines, indicating a need for further optimization to improve selectivity. nih.gov

The table below summarizes the in vitro cytotoxicity data for selected aminopyridine derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| Compound 10 | Colon Carcinoma | 0.4 | mdpi.com |

| Compound 14 | Colon Carcinoma | 0.7 | mdpi.com |

| Compound 8a | MCF-7 | 15.85 ± 3.32 | nih.gov |

| Compound 8a | SW480 | 17.85 ± 0.92 | nih.gov |

| Compound 18 | MCF-7 | 14.81 ± 0.20 | nih.gov |

| Compound 12 | HT-29 | 4.15 ± 2.93 | nih.gov |

Design and Synthesis of Nucleoside Analogues Incorporating Pyridine Moieties

The structural similarities between pyridine-based compounds and natural nucleosides have prompted the design and synthesis of nucleoside analogues with potential antiviral and anticancer activities.

One approach involved the synthesis of imidazo[4,5-b]pyridine nucleoside derivatives as analogues of Maribavir, a potent inhibitor of Human Cytomegalovirus (HCMV). nih.govnih.gov These novel compounds were synthesized through the glycosylation of substituted 2-aminoimidazopyridines, which were prepared in a multi-step process starting from 2-amino-6-chloropyridine. nih.govnih.gov Although these analogues had only minor structural modifications compared to Maribavir, they did not show significant antiviral activity. nih.govnih.gov However, three of the synthesized derivatives demonstrated promising cytotoxic potential. nih.govnih.gov

Another study focused on the synthesis of acyclic nucleoside analogues with chlorinated imidazo[1,2-a]pyridine bases. tandfonline.com Two of the dichloro analogues showed slight antiviral activity against human cytomegalovirus and herpes simplex virus, type 1, with IC50 values in the range of 20–45 µM at non-cytotoxic concentrations. tandfonline.com

Researchers have also synthesized a series of 1,2,3-triazolyl nucleoside analogues where 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragments are attached to a pyrimidine moiety. mdpi.com Three of these compounds exhibited moderate activity against the influenza A H1N1 virus, with IC50 values of 57.5 µM, 24.3 µM, and 29.2 µM. mdpi.com

Detailed Structure-Activity Relationship (SAR) Analysis for Specific Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of aminopyridine derivatives. rsc.org

In the development of Janus Kinase 2 (JAK2) inhibitors, a series of compounds with an aminopyridine scaffold were synthesized. nih.gov This led to the identification of compounds 12k and 12l as potent inhibitors of JAK2 with IC50 values of 6 nM and 3 nM, respectively. These compounds also showed high selectivity for JAK2 over other related kinases. nih.gov

For activin receptor-like kinase-2 (ALK2) inhibitors, a SAR study of 2-aminopyridine derivatives revealed that substituting the 3-phenol group with a 4-phenylpiperazine group significantly increased potency in cellular assays. acs.org The synthesis of these derivatives often involves Suzuki coupling reactions to introduce various aryl groups onto the pyridine ring. acs.org

In a series of 4-aminopyridine-based amide derivatives designed as inhibitors of ecto-nucleotidases, the nature and position of substituents were found to significantly influence their activity. nih.gov Compound 10a, for instance, showed potent inhibition of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 of 0.25 ± 0.05 µM. nih.gov

For 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, SAR analysis indicated that compounds with an aliphatic chain at the thiol position were more potent anticancer agents than those with an aromatic chain. nih.gov

Computational Predictions of Pharmacokinetic and Pharmacodynamic (PK/PD) Properties for Lead Compounds

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. bohrium.comnih.gov

For pyridine-based non-catalytic site integrase inhibitors (NCINIs), computational predictions combined with experimental data helped to optimize compounds for both potency and pharmacokinetic properties. nih.gov Initial lead compounds suffered from high serum shift and were predicted to require an unacceptably high dose. nih.gov By modifying the C4 and C6 positions of the pyridine ring, researchers were able to develop compound 20, which showed improved potency and a more favorable pharmacokinetic profile with minimized biliary excretion in rats. nih.gov

A study on aminopyrimidine derivatives used ADMET prediction to evaluate their potential as drugs for Alzheimer's disease. researchgate.net The predictions for properties such as octanol/water partition coefficient (QPlogPo/w), blood-brain barrier penetration (QPlogBB), and human serum albumin binding (QPlogKhsa) indicated that several ligands satisfied Lipinski's Rule of Five and had good permeation rates. researchgate.net

Another study on pyrimidine and pyridine derivatives as potential EGFR inhibitors utilized in silico ADME prediction to evaluate their drug-likeness. nih.govtandfonline.com

The table below shows a sample of predicted ADMET properties for a ligand from the aminopyrimidine study. researchgate.net

| Property | Predicted Value | Acceptable Range | Source |

| QPlogHERG K+ channels (IC50) | -4.777 | > -5.0 | researchgate.net |

| QPlogPo/w | 18.967 | N/A | researchgate.net |

| QPlogKP (skin permeability) | -3.737 | -8.0 to -1.0 | researchgate.net |

| QPlogBB (blood-brain barrier) | -1.583 | -3.0 to 1.2 | researchgate.net |

| QPlogKhsa (human serum albumin binding) | -0.063 | -1.5 to 1.5 | researchgate.net |

Elucidation of Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms by which aminopyridine derivatives exert their biological effects is key to their development as therapeutic agents.

Aminopyridines are well-known blockers of voltage-gated potassium (Kv) channels. rsc.orgepa.govwikipedia.org This action is believed to underlie many of their therapeutic effects, such as improving neuromuscular function by prolonging action potentials, which in turn increases calcium influx and neurotransmitter release. nih.gov

However, recent studies have challenged the view that Kv channel blockade is the sole mechanism of action. It has been shown that 4-aminopyridine (B3432731) (4-AP) and its analogues can directly stimulate high-voltage-activated calcium channels (HVACCs) in neurons, independent of their effect on Kv channels. nih.gov This research identified the intracellular β subunit of the calcium channel as the critical site of action for 4-AP. nih.gov

In the context of cancer, 4-aminopyridine based amide derivatives have been shown to act as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), enzymes that are overexpressed in various cancers. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of their target enzymes. nih.gov

For pyridine-benzimidazole-based copper complexes with anticancer activity, studies have shown that they can bind strongly to DNA through intercalation and induce DNA cleavage. scispace.com These complexes were found to enter cancer cells, target DNA, and induce apoptosis through a mitochondrial-mediated pathway, involving the production of reactive oxygen species (ROS). scispace.com

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Versatile Building Block for Complex Heterocyclic Systems